Vociprotafib is derived from a series of chemical modifications aimed at enhancing its therapeutic profile. It falls under the classification of immunomodulators, which are agents that modify the immune response or the functioning of the immune system. This classification highlights its relevance in treating diseases characterized by dysregulated immune activity.
The synthesis of Vociprotafib involves multiple steps, utilizing advanced organic chemistry techniques. Key methods include:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
Vociprotafib possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 345.43 g/mol.
Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Vociprotafib undergoes several key chemical reactions that are essential for its pharmacological activity:
Understanding these reactions is vital for predicting the compound's behavior in biological systems.
The mechanism of action of Vociprotafib involves modulation of immune cell activity:
Data from preclinical studies suggest that Vociprotafib demonstrates significant efficacy in reducing disease symptoms in animal models of rheumatoid arthritis.
Vociprotafib exhibits distinct physical and chemical properties:
Relevant data from stability tests are critical for formulation development.
Vociprotafib has several scientific applications:
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, functions as a critical signaling node in numerous oncogenic pathways. This non-receptor phosphatase contains two Src homology 2 domains (N-SH2 and C-SH2) flanking a protein tyrosine phosphatase domain, followed by a C-terminal tail with tyrosine phosphorylation sites (Y542 and Y580). In its basal state, SHP2 maintains an autoinhibited conformation where the N-SH2 domain occludes the catalytic site. Phosphotyrosine-containing proteins—including receptor tyrosine kinases (epidermal growth factor receptor, fibroblast growth factor receptor) and adaptor proteins (growth factor receptor-bound protein 2, GRB2-associated binding protein 1)—bind the SH2 domains, inducing conformational activation [1] [5] [10].
SHP2 mediates signal transduction through several cancer-relevant pathways:
Table 1: Oncogenic Implications of SHP2 Dysregulation in Human Cancers
Molecular Alteration | Tumor Types | Functional Consequence |
---|---|---|
Somatic Gain-of-Function Mutations | Juvenile myelomonocytic leukemia, Acute myeloid leukemia | Constitutive phosphatase activation via disrupted autoinhibition |
Receptor Tyrosine Kinase-Driven Overactivation | Breast cancer, Gastric cancer, Non-small cell lung cancer | Enhanced extracellular signal-regulated kinase pathway flux and proliferation |
Programmed Cell Death Protein 1 Pathway Recruitment | Multiple solid tumors | Tumor immune evasion through T-cell suppression |
Transcriptional Upregulation | Laryngeal cancer, Oral squamous cell carcinoma | Correlation with metastasis and poor prognosis |
SHP2 mutations occur in approximately 50% of Noonan syndrome and 90% of LEOPARD syndrome cases, while somatic mutations drive 35% of juvenile myelomonocytic leukemia. In solid tumors, although PTPN11 mutations are rare (≤1%), hyperactivation occurs via receptor tyrosine kinase signaling or overexpression, promoting tumor progression in lung, breast, and gastrointestinal malignancies [1] [4] [5]. Paradoxically, SHP2 exhibits tumor-suppressive functions in specific contexts (e.g., liver and cartilage tumors) through extracellular signal-regulated kinase-dependent mechanisms, highlighting its tissue-specific signaling roles [1] [5].
The RAS-mitogen-activated protein kinase pathway represents a central oncogenic driver, with activating RAS mutations occurring in 20% of human cancers. SHP2 positions upstream of RAS as a convergence point for multiple receptor tyrosine kinase signals, making it a compelling target. Conventional catalytic-site phosphatase inhibitors failed due to poor selectivity and membrane permeability limitations. Allosteric inhibition circumvents these challenges by exploiting SHP2’s unique conformational regulation [2] [3] [10].
The therapeutic rationale focuses on three mechanisms:
Table 2: Preclinical Evidence for Allosteric SHP2 Inhibition Strategies
Combination Approach | Cancer Model | Key Mechanistic Insight |
---|---|---|
SHP2 inhibitor + Mitogen-Activated Protein Kinase Kinase Inhibitor | KRAS-mutant pancreatic, colorectal | Prevents adaptive receptor tyrosine kinase upregulation and extracellular signal-regulated kinase reactivation |
SHP2 inhibitor + KRAS-G12C Inhibitor | Non-small cell lung cancer, Pancreatic ductal adenocarcinoma | Increases KRAS-G12C guanosine diphosphate loading and blocks wild-type HRAS/NRAS activation |
SHP2 inhibitor + Anti-Programmed Cell Death Protein 1 | Syngeneic KRAS-mutant tumors | Enhances T-cell infiltration and reduces immunosuppressive myeloid cells |
Allosteric inhibitors stabilize the autoinhibited conformation through binding sites at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase domains. Three distinct pockets exist: the tunnel site (occupied by compounds like SHP099), the latch site, and the groove site. Tunnel-site binders act as "molecular glue," reinforcing the closed conformation without perturbing the catalytic cleft [2] [3]. This mechanism achieves >100-fold selectivity over other phosphatases, including SHP1 [3].
Vociprotafib (development code RMC-4630) exemplifies the translation of structural insights into a clinically viable allosteric SHP2 inhibitor. Its discovery leveraged the conserved tunnel site within SHP2’s junctional region. Chemically designated as (3S,4S)-8-(6-chloro-5-(2-methylpyridin-3-yl)pyridin-3-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, this compound features a spirocyclic piperidine core that optimally engages the tunnel pocket while maintaining drug-like properties [6] [8].
Table 3: Molecular Properties and Binding Characteristics of Vociprotafib
Property | Value | Significance |
---|---|---|
Molecular Weight | 450.99 g/mol | Favorable for oral bioavailability |
XLogP | 1.76 | Balanced hydrophobicity for membrane permeability |
Hydrogen Bond Donors | 3 | Optimal for target engagement without excessive polarity |
Hydrogen Bond Acceptors | 8 | Facilitates interactions with tunnel site residues |
Binding Site | Tunnel pocket (N-SH2/PTP interface) | Stabilizes autoinhibited conformation |
Selectivity Profile | >100-fold selective against SHP1, PTP1B, TC-PTP | Minimizes off-target phosphatase inhibition |
Vociprotafib’s binding induces a conformational shift where the N-SH2 domain tightens against the protein tyrosine phosphatase domain, preventing phosphopeptide engagement. Crystallographic analyses reveal key interactions:
Structure-activity relationship optimization focused on three regions:
In preclinical models, vociprotafib demonstrated potent inhibition of SHP2-dependent signaling. In epidermal growth factor receptor-mutant non-small cell lung cancer xenografts, it delayed osimertinib resistance mediated by mesenchymal-epithelial transition factor amplification. Combination with the KRAS-G12C inhibitor sotorasib enhanced tumor regression in KRASG12C-mutant patient-derived xenografts by sustaining RAS pathway suppression [8] [9]. These findings validated its mechanism and supported clinical evaluation in receptor tyrosine kinase/RAS-driven malignancies.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3